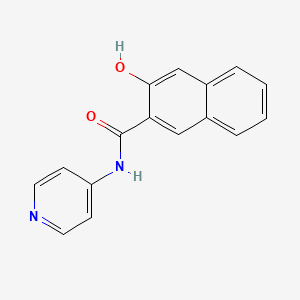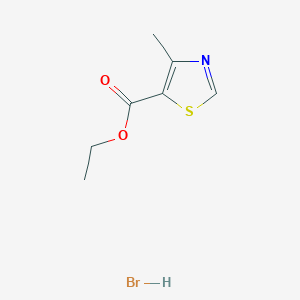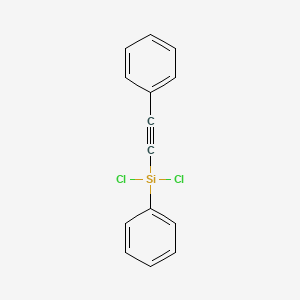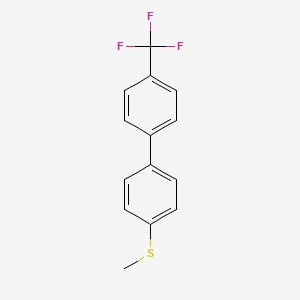![molecular formula C7H10Cl4O3 B14297388 1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- CAS No. 113308-20-6](/img/structure/B14297388.png)
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions This particular compound is characterized by the presence of a trichloromethyl group and a 2-chloroethoxy methyl group attached to the dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- can be achieved through several methods. One common approach involves the reaction of trichloroacetaldehyde with ethylene glycol in the presence of an acid catalyst to form 2-(trichloromethyl)-1,3-dioxolane. This intermediate can then be reacted with 2-chloroethanol under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of 1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled temperature and pressure conditions. Catalysts and solvents are selected to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The chloroethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Methyl derivatives.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trichloromethyl and chloroethoxy groups can play a role in its reactivity and binding affinity, influencing its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane, 2-(trichloromethyl)-: Lacks the chloroethoxy group, leading to different reactivity and applications.
1,3-Dioxolane, 4-(methoxymethyl)-2-(trichloromethyl)-:
Uniqueness
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- is unique due to the presence of both the trichloromethyl and chloroethoxy groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups makes it a versatile compound for various synthetic and research purposes.
Eigenschaften
CAS-Nummer |
113308-20-6 |
|---|---|
Molekularformel |
C7H10Cl4O3 |
Molekulargewicht |
284.0 g/mol |
IUPAC-Name |
4-(2-chloroethoxymethyl)-2-(trichloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H10Cl4O3/c8-1-2-12-3-5-4-13-6(14-5)7(9,10)11/h5-6H,1-4H2 |
InChI-Schlüssel |
BZHPXLBJYOPNPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(O1)C(Cl)(Cl)Cl)COCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


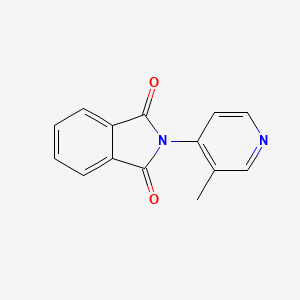
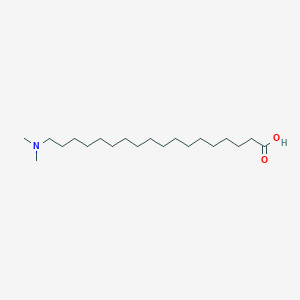
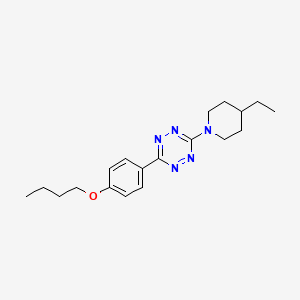

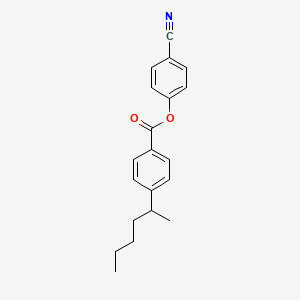
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)
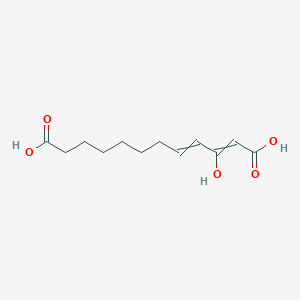
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
